molecular formula C17H24N2O6S B2415925 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid CAS No. 1233958-41-2

3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid

Cat. No. B2415925
M. Wt: 384.45
InChI Key: NLZAUVATRLPSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid (BtBPA) is a powerful synthetic reagent used in organic synthesis, particularly in the synthesis of peptides. BtBPA is a derivative of the naturally occurring amino acid, p-aminobenzoic acid (PABA). It is a white solid that is soluble in water, alcohols, and most organic solvents. BtBPA is a strong acid, with a pKa of 2.5. It is used for a wide range of applications in the laboratory, including the synthesis of peptides, the purification of proteins, and the characterization of biomolecules.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • A key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor, is prepared using a compound closely related to 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid. This demonstrates its utility in asymmetric synthesis and potential for industrial application due to its mild conditions and high yields (Hao et al., 2011).
  • The compound is instrumental in synthesizing crucial intermediates of vandetanib, a drug used in cancer treatment. Its synthesis process is optimized, highlighting its significance in pharmaceutical manufacturing (Wei et al., 2010).

Metabolic Pathway Studies

  • In studying the metabolism of Lu AA21004, a novel antidepressant, the compound aids in the identification of various metabolites, including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid, demonstrating its importance in understanding drug metabolism (Hvenegaard et al., 2012).

Chemical Synthesis and Development

  • The compound is central to the development of asymmetric syntheses of piperidinecarboxylic acid derivatives, useful in creating various pharmaceutical agents (Xue et al., 2002).
  • It's a key component in synthesizing orthogonally protected diamino acids, vital for the development of edeine analogs in pharmaceutical research (Czajgucki et al., 2003).

Biomedical Applications

  • The compound plays a role in the synthesis of alpha-branched 2-piperazinylbenzylamines, showing promise for structure-activity studies in the search for new ligands of the human melanocortin 4 receptor (Jiang et al., 2005).
  • It is involved in the preparation of orthogonally protected amino acid analogs, which have applications in the development of new pharmaceutical compounds (Hammarström et al., 2005).

properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-26(23,24)14-6-4-5-12(11-14)15(20)21/h4-6,11,13,18H,7-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZAUVATRLPSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid

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